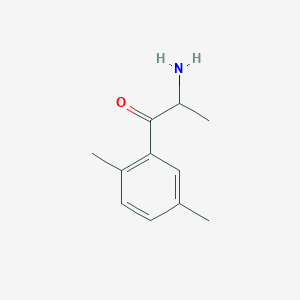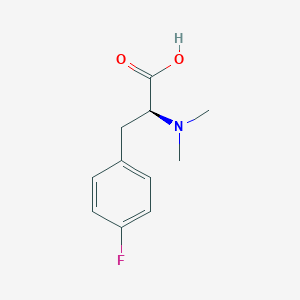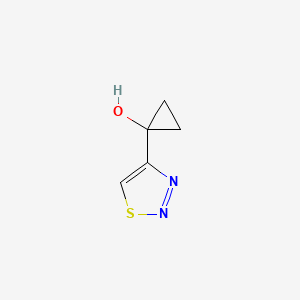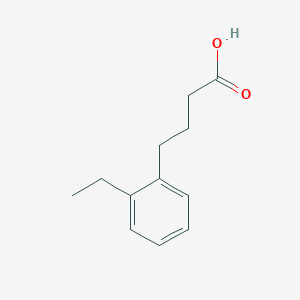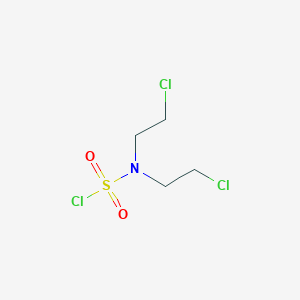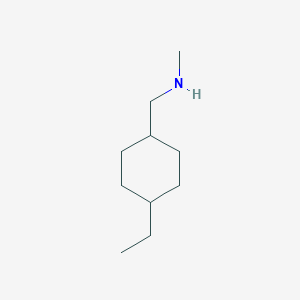
1-(4-ethylcyclohexyl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ethylcyclohexyl)-N-methylmethanamine is an organic compound that belongs to the class of amines It features a cyclohexane ring substituted with an ethyl group and a methylamine group
Vorbereitungsmethoden
The synthesis of 1-(4-ethylcyclohexyl)-N-methylmethanamine can be achieved through several routes. One common method involves the alkylation of cyclohexylamine with ethyl bromide, followed by methylation using formaldehyde and hydrogen in the presence of a catalyst. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(4-ethylcyclohexyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-ethylcyclohexyl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies related to neurotransmitter activity and receptor binding due to its amine functionality.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-ethylcyclohexyl)-N-methylmethanamine involves its interaction with molecular targets such as receptors or enzymes. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(4-ethylcyclohexyl)-N-methylmethanamine can be compared with other similar compounds, such as:
Cyclohexylamine: Lacks the ethyl and methyl groups, resulting in different chemical and biological properties.
N-methylcyclohexylamine: Similar structure but without the ethyl group, leading to variations in reactivity and applications.
4-ethylcyclohexylamine:
Eigenschaften
Molekularformel |
C10H21N |
|---|---|
Molekulargewicht |
155.28 g/mol |
IUPAC-Name |
1-(4-ethylcyclohexyl)-N-methylmethanamine |
InChI |
InChI=1S/C10H21N/c1-3-9-4-6-10(7-5-9)8-11-2/h9-11H,3-8H2,1-2H3 |
InChI-Schlüssel |
PKLMZZLWLMLLLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


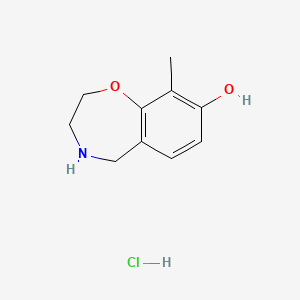


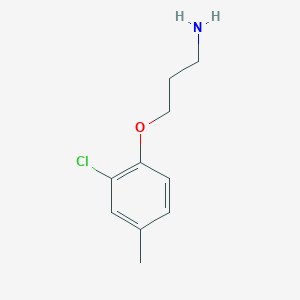
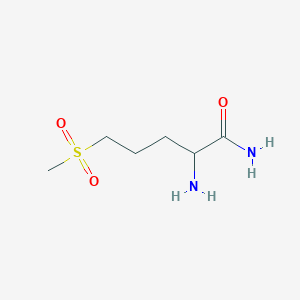
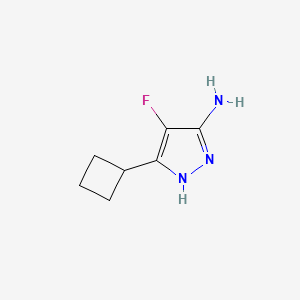
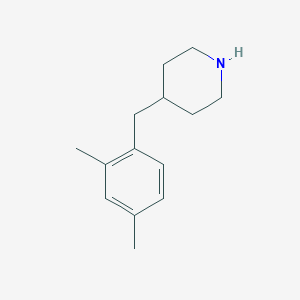
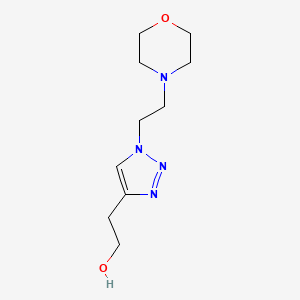
![7-Oxa-1-thia-2-azaspiro[4.4]nonane 1,1-dioxide](/img/structure/B13618829.png)
